Methyl 6-methoxy-2,3-dimethylquinoxaline-5-carboxylate
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Overview
Description
Methyl 6-methoxy-2,3-dimethylquinoxaline-5-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxy-2,3-dimethylquinoxaline-5-carboxylate typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method involves the reaction of 2,3-dimethylquinoxaline with this compound under specific conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-2,3-dimethylquinoxaline-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoxaline derivatives.
Scientific Research Applications
Methyl 6-methoxy-2,3-dimethylquinoxaline-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of methyl 6-methoxy-2,3-dimethylquinoxaline-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylquinoxaline: Shares a similar core structure but lacks the methoxy and carboxylate groups.
6-Methoxyquinoxaline: Similar structure but without the dimethyl groups.
Quinoxaline: The parent compound of the quinoxaline family.
Uniqueness
Methyl 6-methoxy-2,3-dimethylquinoxaline-5-carboxylate is unique due to the presence of both methoxy and carboxylate groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 6-methoxy-2,3-dimethylquinoxaline-5-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-7-8(2)15-12-9(14-7)5-6-10(17-3)11(12)13(16)18-4/h5-6H,1-4H3 |
InChI Key |
OAXUNLRWCFYHHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC(=C2C(=O)OC)OC)C |
Origin of Product |
United States |
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